Iodoform

Radiation Dosimetry Polymer Chemistry Radical Initiators

Iodoform (CHI₃, CAS 75-47-8) delivers quantified advantages over chloroform/bromoform: (1) PRESAGE™ radiochromic dosimeters—higher dose-response slope for precise 3D IMRT verification; (2) infected necrotic wound debridement—unique collagenolytic action ≥60% in 2 wks, unmatched by povidone-iodine/hydrogel; (3) pediatric pulpectomy—81% probability best treatment, ZOE alternatives 7× higher failure. Niche degenerative transfer agent for low-polydispersity polymers (Mw/Mn ≤1.5). Order where alternatives fail.

Molecular Formula CHI3
Molecular Weight 393.732 g/mol
CAS No. 75-47-8
Cat. No. B1672029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoform
CAS75-47-8
SynonymsIodoform;  HSDB 4099;  NSC 26251;  NSC-26251;  NSC26251;  NCI-C04568;  NCI C04568;  NCIC04568;  Carbon triiodide;  Dezinfekt V;  Triiodomethane; 
Molecular FormulaCHI3
Molecular Weight393.732 g/mol
Structural Identifiers
SMILESC(I)(I)I
InChIInChI=1S/CHI3/c2-1(3)4/h1H
InChIKeyOKJPEAGHQZHRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 75 °F (NTP, 1992)
Slightly soluble
SOL IN ACETIC ACID
13.6 g/100 ml ether @ 25 °C
7.8 g/100 ml ethanol @ 25 °C
One gram dissolves in 60 ml cold alcohol, 16 ml boiling alcohol, 10 ml chloroform, 7.5 ml ether, 80 ml glycerol, 3 ml carbon disulfide, 34 ml olive oil;  freely sol in benzene, acetone, slightly sol in petr ether.
In water, 100 mg/l @ room temperature.
0.01%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iodoform (CAS 75-47-8): A Differentiated Trihalomethane for Niche Scientific and Industrial Selection


Iodoform (CHI₃, CAS 75-47-8) is a yellow crystalline trihalomethane analog of chloroform, distinguished by its high molecular weight (393.73 g/mol), density (~4.0 g/mL), and unique physicochemical properties stemming from three C–I bonds . Unlike its chlorinated and brominated counterparts, iodoform's larger atomic radii and lower carbon-halogen bond dissociation energy confer distinct reactivity profiles in radical initiation, polymer chemistry, and halogen bonding applications [1]. Its established antimicrobial action, while not broad-spectrum, shows specific quantitative advantages in niche clinical scenarios compared to common alternatives, driving its continued procurement for specialized wound care, endodontic formulations, and materials research where alternative trihalomethanes are ineffective or suboptimal [2].

Why Chloroform, Bromoform, or Generic Antiseptics Cannot Replace Iodoform in Targeted Applications


Substituting iodoform with chloroform or bromoform in applications leveraging radical chemistry or specific halogen bonding is non-viable due to quantifiable differences in carbon-halogen bond dissociation energies and resultant reactivity [1]. Similarly, substituting iodoform-based wound dressings with generic antiseptics like povidone-iodine or hydrogel fails to replicate its unique combination of antimicrobial efficacy and necrotic tissue debridement via collagen fiber lysis, a dual action not observed with alternatives [2]. In root canal therapy, replacing iodoform-containing pastes with zinc oxide eugenol (ZOE) significantly increases clinical failure rates, as quantified in meta-analyses [3]. The evidence below details these specific, quantified differentiators.

Quantifiable Differentiation of Iodoform (75-47-8) Against Closest Analogs and Alternatives


Superior Radical Initiation Efficiency vs. Chloroform and Bromoform in PRESAGE Dosimeters

In a comparative study of PRESAGE™ dosimeters, iodoform demonstrated a significantly higher radiation dose-response slope compared to bromoform and chloroform, quantified by the optical density change per unit dose. This enhancement is directly correlated with the lower carbon–halogen bond dissociation energy of the C–I bond [1].

Radiation Dosimetry Polymer Chemistry Radical Initiators

Significantly Reduced Clinical Failure Rate in Primary Tooth Pulpectomy vs. Zinc Oxide Eugenol (ZOE)

A systematic review and network meta-analysis of root canal filling materials for necrotic primary teeth found that iodoform-based pastes were associated with an 81% probability of being the treatment with the lowest number of failures, compared to a significantly higher failure risk for ZOE pastes. Direct pairwise comparison showed an odds ratio of 7.07 (95% CI 1.02–62.59) for failure with ZOE versus iodoform pastes [1].

Pediatric Dentistry Endodontics Root Canal Filling

Superior Wound Debridement Efficacy vs. Conventional Ointments via Collagen Fiber Lysis

In a clinical study, iodoform gauze treatment resulted in complete debridement of >60% of pressure ulcer wounds within 2 weeks, outperforming conventional ointments. This effect is mechanistically linked to iodoform's ability to lyse collagen fibers in necrotic tissue, a property not shared by standard antiseptic dressings [1].

Wound Care Necrotic Tissue Removal Fibrinolytic Activity

Unique Polymerization Control with Narrow Polydispersity (Mw/Mn ≤ 1.5) in Degenerative Transfer

In controlled radical polymerization via degenerative transfer, iodoform was identified as one of only three effective transfer agents among a panel of alkyl and aryl iodides. It enabled the synthesis of polymers with narrow molecular weight distributions (polydispersity index, Mw/Mn ≤ 1.5), whereas most other alkyl/aryl iodides were ineffective [1].

Polymer Synthesis Controlled Radical Polymerization Transfer Agents

Lower Formation of Trihalomethane Byproduct vs. Chloroform in Point-of-Use Water Disinfection

During point-of-use water disinfection, iodoform formation from iodine tincture was only 20–60% of the molar yield of chloroform formation during chlorination, despite a 6-fold higher oxidant dose used in chlorination. However, total organic iodine (TOI) formation was twice that of total organic chlorine (TOCl) [1].

Water Treatment Disinfection Byproducts Environmental Chemistry

Validated Application Scenarios for Iodoform (75-47-8) Driven by Quantified Differentiation


High-Sensitivity 3D Radiation Dosimetry

Iodoform is the optimal trihalomethane radical initiator for PRESAGE™ and similar radiochromic dosimeters. Its superior dose-response slope, quantitatively exceeding that of bromoform and chloroform, directly translates to enhanced measurement sensitivity and resolution. This is critical for complex radiotherapy verification, including intensity-modulated radiation therapy (IMRT) and stereotactic radiosurgery, where accurate 3D dose mapping is essential [1].

Specialized Wound Care with Dual Antimicrobial and Debridement Action

Iodoform-impregnated gauze should be prioritized for managing infected, necrotic pressure ulcers and surgical wounds where both infection control and active debridement are required. Its unique fibrinolytic activity on collagen fibers leads to a quantified >60% complete debridement rate within two weeks, a functional benefit not provided by standard antimicrobial dressings or ointments. This dual functionality reduces the need for separate debridement procedures and justifies its procurement in chronic wound formularies [2].

Pediatric Endodontic Root Canal Filling

Formulations containing iodoform, particularly in combination with calcium hydroxide (e.g., Vitapex®), represent a first-line material for pulpectomy in primary teeth. The strong evidence from network meta-analysis—demonstrating an 81% probability of being the best treatment with the lowest failure rate and a 7-fold higher failure risk for ZOE alternatives—directly supports its selection to improve clinical outcomes and reduce retreatment rates in pediatric dentistry. This evidence-based advantage should guide procurement for dental practices and hospital pediatric units [3].

Controlled Radical Polymerization for Precision Macromolecules

Iodoform serves as a niche but effective degenerative transfer agent in the synthesis of well-defined polymers, such as polyacrylates and polystyrene, with narrow molecular weight distributions (Mw/Mn ≤ 1.5). In contrast to most alkyl/aryl iodides, iodoform enables this control, making it a valuable reagent for research laboratories and industrial processes requiring polymers with precise chain lengths and low polydispersity for advanced materials applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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